molecular formula C19H25NO2 B8428113 N-alpha-phenyl-ethyl-3,4-dimethoxy-amphetamine

N-alpha-phenyl-ethyl-3,4-dimethoxy-amphetamine

Cat. No.: B8428113
M. Wt: 299.4 g/mol
InChI Key: WHKDWYZRCSLKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-phenyl-ethyl-3,4-dimethoxy-amphetamine is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)propan-2-amine

InChI

InChI=1S/C19H25NO2/c1-14(20-15(2)17-8-6-5-7-9-17)12-16-10-11-18(21-3)19(13-16)22-4/h5-11,13-15,20H,12H2,1-4H3

InChI Key

WHKDWYZRCSLKKB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NC(C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Said synthesis was developed by D. E. Nichols et al. ("J. Med. Chem.", 1973, 16, 480-48 and U.S. Pat. No. 4,000,197, of 12.28.1976) and was applied to the chiral synthesis of several methoxylated amphetamines, including (S)-3,4-dimethoxy-amphetamine, which is an enantiomer of (3). In U.S. Pat. No. 4,000,197, the synthesis of the iminic intermediate is carried out in benzene under refluxing conditions during 24 hours with formed water being simultaneously azeotroped off; the hydrogenation is carried out with Raney-Nickel as the catalyst, in absolute ethanol under medium-pressure hydrogen (3 atm of H2). The N-α-phenyl-ethyl-3,4-dimethoxy-amphetamine (15) intermediate is isolated as hydrochloride salt, by crystallization in aqueous acetone or acetone/isopropanol blend, in moderate yield (relatively to dimethoxy-phenyl-acetone), of 48%.
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Synthesis routes and methods II

Procedure details

Weinges et al., Chem. Z., 94, 728 (1970), reported on a stereospecific synthesis of (S)-1-(3,4-dimethoxyphenyl)-2-aminopropane and (R)-1-(3,4-dimethoxyphenyl)-2-aminopropane in which initial reductive amination of the achiral 1-phenylpropan-2-one with either (R)- or (S)-α-phenethylamine in the presence of hydrogen and Raney nickel under high pressure produced 1-[1-(3,4-dimethoxyphenyl)prop-2-ylamino]1-phenylethane. Hydrogenolysis of this product then yielded (S)-1-(3,4-dimethoxyphenyl)-2-aminopropane or (R)-1-(3,4-dimethoxyphenyl)-2-aminopropane, respectively.
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